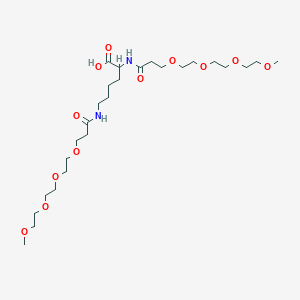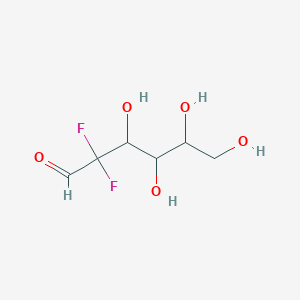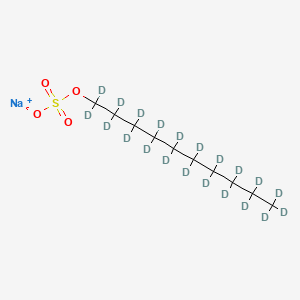
Sodium n-Decyl-d21 Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium n-Decyl-d21 Sulfate is an isotopically labeled compound, specifically deuterated, which means that the hydrogen atoms in the molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields, including chemistry, biology, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium n-Decyl-d21 Sulfate involves the deuteration of decanol followed by its sulfonation. The process typically starts with the preparation of n-decanol-d21, which is then reacted with sulfur trioxide or chlorosulfonic acid to produce the corresponding sulfate ester. The final step involves neutralizing the ester with sodium hydroxide to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity this compound .
化学反応の分析
Types of Reactions: Sodium n-Decyl-d21 Sulfate primarily undergoes reactions typical of sulfates, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce decanol-d21 and sulfuric acid.
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the decyl chain, leading to the formation of decanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles, such as halides.
Major Products: The major products formed from these reactions include decanol-d21, decanoic acid derivatives, and various substituted decyl compounds .
科学的研究の応用
Sodium n-Decyl-d21 Sulfate is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Utilized in drug delivery research to understand the interactions between surfactants and pharmaceutical compounds.
Industry: Applied in the formulation of detergents and emulsifiers, as well as in environmental studies to trace the fate of pollutants
作用機序
The mechanism of action of Sodium n-Decyl-d21 Sulfate involves its surfactant properties, which allow it to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to the solubilization of membrane proteins. This property is particularly useful in biochemical and pharmaceutical research, where it aids in the extraction and analysis of membrane-bound proteins .
類似化合物との比較
- Sodium dodecyl sulfate
- Sodium decyl sulfonate
- Sodium lauryl sulfate
Comparison: Sodium n-Decyl-d21 Sulfate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other isotopic studies. Compared to Sodium dodecyl sulfate and Sodium lauryl sulfate, this compound offers enhanced stability and specificity in isotopic labeling studies. Sodium decyl sulfonate, while similar in structure, does not provide the same level of isotopic enrichment and is less commonly used in detailed molecular studies .
特性
分子式 |
C10H21NaO4S |
|---|---|
分子量 |
281.46 g/mol |
IUPAC名 |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2; |
InChIキー |
XZTJQQLJJCXOLP-WGFLCCPBSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

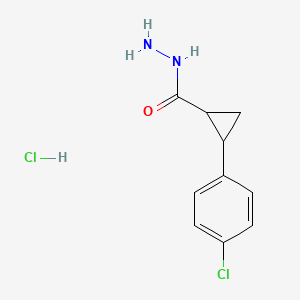
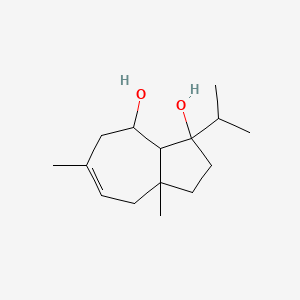
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

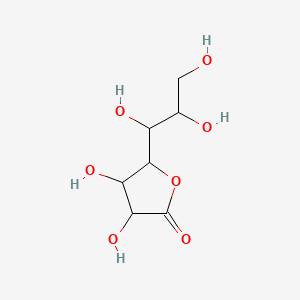
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
